molecular formula C9H9BrN2O2 B2747467 3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one CAS No. 2199132-86-8

3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one

Cat. No.: B2747467
CAS No.: 2199132-86-8
M. Wt: 257.087
InChI Key: GZRSCRFWBJAFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged motifs: a pyrrolidin-2-one ring and a 5-bromopyridyl group. The pyrrolidine ring is a widely utilized saturated scaffold that enhances molecular complexity and explores three-dimensional pharmacophore space, which is crucial for developing compounds with optimized selectivity and pharmacokinetic profiles . The 5-bromopyridyl moiety serves as a versatile handle for further structural elaboration via cross-coupling reactions, allowing researchers to generate diverse compound libraries for structure-activity relationship (SAR) studies. Compounds featuring the (5-bromopyridin-2-yl)oxy fragment linked to a pyrrolidine core are frequently investigated as key intermediates or potential inhibitors for various biological targets . This specific molecular architecture suggests potential utility in early-stage research for developing novel therapeutic agents, aligning with modern strategies in lead compound identification and optimization.

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)oxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-6-1-2-8(12-5-6)14-7-3-4-11-9(7)13/h1-2,5,7H,3-4H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRSCRFWBJAFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one typically involves the reaction of 5-bromopyridin-2-ol with pyrrolidin-2-one under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution products: Depending on the nucleophile used, various substituted pyrrolidinones can be formed.

    Oxidation products: Oxidized derivatives of the pyrrolidinone ring.

    Reduction products: Reduced forms of the pyrrolidinone ring.

Scientific Research Applications

Anticancer Properties
Research indicates that derivatives of pyrrolidinone compounds exhibit significant anticancer activities. For example, compounds similar to 3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one have been tested against various human cancer cell lines, including neuroblastoma and breast cancer cells. The antiproliferative effects of these compounds were assessed using assays like the MTT assay, which measures cell viability after treatment with the compound .

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific cellular pathways that lead to apoptosis or cell cycle arrest. For instance, some studies have highlighted the role of these compounds in modulating the phosphatidylinositol 3-kinase (PI3K) pathway, a critical regulator of cell growth and survival .

Synthesis and Chemical Properties

Synthesis Methods
The synthesis of this compound typically involves nucleophilic substitution reactions where the bromopyridine moiety acts as a leaving group. The reaction conditions often include solvents such as dimethylformamide (DMF) and catalysts like palladium acetate . A detailed synthesis route could be outlined as follows:

StepReagentsConditions
15-Bromopyridin-2-ol + pyrrolidinoneDMF, Pd(OAc)₂, triethylamine
2Stir at 60°C for 8 hoursUnder nitrogen atmosphere

Therapeutic Applications

Potential Drug Development
Given its biological activity, this compound is being explored for its potential as a therapeutic agent in treating various diseases, particularly cancer. The compound's ability to target specific pathways makes it a candidate for further development into a drug formulation.

Neuroprotective Effects
There is emerging interest in the neuroprotective properties of compounds similar to this compound. Studies have indicated that certain derivatives may protect neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases . This aspect opens avenues for research into treatments for conditions such as Alzheimer's disease and schizophrenia.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in preclinical models:

  • Antiproliferative Studies : A series of pyrrolidinone derivatives were synthesized and tested against multiple cancer cell lines. Compounds demonstrated varying degrees of effectiveness, with some exhibiting IC50 values in the low micromolar range .
  • Neuroprotection Research : Investigations into the cytoprotective effects of phenolic antioxidants alongside pyrrolidinone derivatives showed significant potential for protecting neuroblastoma cells from oxidative damage .

Mechanism of Action

The mechanism of action of 3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

  • Substitution Position: The position of the brominated aromatic group (e.g., pyridine vs. phenyl) significantly impacts bioactivity. For instance, 5-(3-bromophenyl)pyrrolidin-2-one lacks reported activity, while arylpiperazinyl derivatives show strong α-adrenoceptor binding .
  • Electronic Effects : Bromine’s electronegativity and size enhance halogen bonding in target interactions compared to smaller substituents like fluorine or methyl groups .
  • Ring Modifications : Imidazolidin-2-one derivatives (e.g., compound 18c in ) exhibit enhanced acetylcholinesterase inhibition due to additional hydrogen-bonding motifs.

Pharmacological Activity

Antiarrhythmic Agents:

  • Arylpiperazinylpyrrolidinones: Compounds like 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (ED50 = 1.0 mg/kg) demonstrate prophylactic antiarrhythmic effects in rats, attributed to α-adrenoceptor modulation . QSAR studies highlight PCR (polarity) and JGI4 (topological) descriptors as critical for activity .
  • This compound: Its bromopyridine group may enhance blood-brain barrier penetration compared to non-halogenated analogues, though specific activity data are pending .

Anti-Alzheimer’s Agents:

  • N-Benzylated Pyrrolidinones: Derivatives like 10b (IC50 = 0.82 µM for AChE inhibition) outperform donepezil in structural flexibility and binding affinity due to methoxybenzyl groups . The absence of a bromine in these compounds suggests that bulkier substituents may hinder enzyme access.

Insecticidal Activity:

  • Pyranonyl-Pyrrolidinones: 3-(4-hydroxy-6-pyranonyl)-pyrrolidin-2-one derivatives disrupt insect metabolism, with LC50 values < 154 ppm against cotton aphids . The bromine in this compound could similarly enhance toxicity through oxidative stress mechanisms.

Biological Activity

The compound 3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one is a pyrrolidinone derivative that has garnered attention for its potential biological activities. Its structural features, particularly the brominated pyridine moiety, suggest a promising profile for various pharmacological applications, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structure of this compound can be summarized as follows:

  • Molecular Formula : C₉H₈BrN₃O
  • Molecular Weight : 244.08 g/mol
  • Structural Features :
    • A pyrrolidinone ring which contributes to its potential bioactivity.
    • A brominated pyridine group that enhances interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes through hydrogen bonding and hydrophobic interactions facilitated by the bromopyridine group. This inhibition can alter metabolic pathways and signal transduction mechanisms.
  • Receptor Binding : The pyrrolidinone ring can interact with receptor sites, potentially modulating their activity and influencing cellular responses .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

Compound DerivativeMinimal Inhibitory Concentration (MIC)Target Pathogen
3-(5-Bromopyridin-2-yl)propan-1-ol6.2 - 100 µg/mLVarious bacterial strains
4-(5-Bromopyridin-3-yl)pyrrolidin-2-one<50 µg/mLStaphylococcus aureus, Escherichia coli

These findings suggest that the compound's derivatives could serve as effective antimicrobial agents against a range of pathogens .

Antiviral Activity

Some studies have also reported antiviral properties associated with this class of compounds. Modifications to the structure have shown enhanced efficacy against RNA viruses, indicating potential for development into antiviral therapeutics .

Anticancer Potential

Research into the anticancer properties of pyrrolidinone derivatives has indicated that they may possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest through interaction with specific molecular targets within cancer cells .

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of several derivatives of this compound against clinical isolates. Results demonstrated that certain derivatives exhibited potent activity against resistant strains, suggesting their potential as new antibiotics .
  • Antiviral Studies :
    Another investigation focused on the antiviral activity of modified forms of this compound against respiratory viruses. The results indicated significant inhibition of viral replication in vitro, supporting further exploration into its use as an antiviral agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.